molecular formula C6H10N2O B2405718 2-(1H-imidazol-2-yl)propan-2-ol CAS No. 36365-23-8

2-(1H-imidazol-2-yl)propan-2-ol

Cat. No. B2405718
CAS RN: 36365-23-8
M. Wt: 126.159
InChI Key: CJYJVIFSBZSJBN-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-2-yl)propan-2-ol” is a compound with the CAS Number: 36365-23-8 and a molecular weight of 126.16 . It has a linear formula of C6H10N2O . It is a solid at room temperature and is sealed in dry storage .


Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “2-(1H-imidazol-2-yl)propan-2-ol” consists of an imidazole ring attached to a propan-2-ol group . Imidazole is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole, the core structure of this compound, is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“2-(1H-imidazol-2-yl)propan-2-ol” is a solid at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Antifungal Activity

Research demonstrates the potential of derivatives of 2-(1H-imidazol-2-yl)propan-2-ol in antifungal applications. Compounds synthesized from this chemical have been shown to exhibit antifungal properties against strains like Candida albicans, C. glabrata, and Aspergillus fumigatus. Notably, some synthesized compounds showed remarkable activity against these strains, indicating the potential of this chemical in developing antifungal agents (Chevreuil et al., 2007).

Synthesis of Ionic Liquids

Another application is in the synthesis of ionic liquids. Researchers have successfully synthesized novel optically active ionic liquids using enantiomers of 1-(1H-imidazol-1-yl)propan-2-ol. These ionic liquids have been tested against a wide range of microorganisms, highlighting their potential in various biological and chemical applications (Borowiecki et al., 2013).

Anticancer Agents

Moreover, the compound's derivatives have been explored for their anticancer activities. A study synthesized new derivatives and tested them in vitro for anticancer activity, with some showing significant to good activity against cancer cell lines. This indicates the potential utility of 2-(1H-imidazol-2-yl)propan-2-ol derivatives in the development of new anticancer agents (Rashid et al., 2012).

Antimicrobial and Cytotoxic Effects

Furthermore, derivatives of this compound were synthesized and demonstrated significant in vitro antimicrobial activity against bacterial strains like Bacillus subtilis. Additionally, the compounds were evaluated for cytotoxic effects on leukemia and mouse embryonic fibroblast cells, offering insights into their potential as antimicrobial and anticancer agents (Şenkardeş et al., 2020).

Synthesis of Protic Hydroxylic Ionic Liquids

The compound has also been used in synthesizing protic hydroxylic ionic liquids with varied basicity. These ionic liquids exhibit low glass transition temperature and high conductivity under anhydrous conditions, making them potentially valuable in various industrial applications (Shevchenko et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-(1H-imidazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(2,9)5-7-3-4-8-5/h3-4,9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYJVIFSBZSJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-2-yl)propan-2-ol

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